C2-Selective Suzuki Coupling
The Strotman et al. (2010) study of catalyst-controlled regioselective Suzuki couplings on dihaloazoles provides direct, quantitative head-to-head data for dibromothiazoles [1]. When 2,4- and 2,5-dibromothiazoles were subjected to Suzuki coupling with phenylboronic acid using Xantphos (ligand 2) as the palladium ligand, the reaction proceeded with complete selectivity for the C2 position. The system required only 2.5 mol% Pd and never produced any detectable minor isomer by LC-MS analysis. For 2,4-dibromothiazole specifically, LC-MS showed 100% conversion of starting material with a 19.5:1 monoarylation to bis-arylation product ratio, demonstrating high fidelity for single-site functionalization [1]. This C2 preference was confirmed by 1H NMR comparison with authentic samples of 4-bromo-2-phenylthiazole and 5-bromo-2-phenylthiazole [1]. In contrast, the same ligand with 2,5-dibromo-1-methylimidazole showed minimal reactivity at C2, with high C5 selectivity instead—highlighting that the thiazole scaffold's electronic structure is uniquely suited to this C2-selective protocol.
| Evidence Dimension | Regioselectivity of Suzuki monoarylation (C2 vs C5) |
|---|---|
| Target Compound Data | C2-selective; 2.5 mol% Pd; no detectable minor isomer; 19.5:1 mono:bis ratio for 2,4-dibromothiazole (100% conversion); applicable to 2,5-dibromothiazoles per authors' explicit statement |
| Comparator Or Baseline | 2,4-dibromo-1-methylimidazole (C2-selective with different ligand); 2,5-dibromo-1-methylimidazole (C5-selective with Xantphos, minimal C2 reaction); 2,4-diiodooxazole (C4-selective with Xantphos, minimal C2 reaction) |
| Quantified Difference | Complete C2 selectivity (no minor isomer detectable) vs. opposite regiochemistry (C5 or C4) or no reaction at C2 for comparators with Xantphos |
| Conditions | Pd(OAc)₂ / Xantphos (2.5 mol% Pd), K₃PO₄ (3 equiv), phenylboronic acid (1.07–1.3 equiv), THF (0.2 M), 60 °C, 18 h; LC-MS and ¹H NMR analysis |
Why This Matters
Predictable C2-selective monoarylation with low catalyst loading enables reliable first-step functionalization in a sequential coupling strategy, avoiding bis-arylation byproducts that plague less selective systems and simplifying purification.
- [1] Strotman, N. A.; Chobanian, H. R.; He, J.; Guo, Y.; Dormer, P. G.; Jones, C. M.; Steves, J. E. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. J. Org. Chem. 2010, 75, 1733–1739. DOI: 10.1021/jo100148x. View Source
